N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide
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Overview
Description
N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide: is a complex organic compound that features a benzazepine core structure. Benzazepines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced via acylation reactions, where the benzazepine intermediate is reacted with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine oxides, while reduction can produce benzazepine alcohols.
Scientific Research Applications
N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,2-naphthalenediol: A structurally similar compound with different biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidines: Another class of heterocyclic compounds with diverse applications.
Uniqueness
N-(1-Oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide is unique due to its specific benzazepine core structure, which imparts distinct biological activities and synthetic versatility compared to other similar compounds .
Properties
IUPAC Name |
N-(1-oxo-2,3,4,5-tetrahydro-2-benzazepin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-10-6-5-9-4-3-7-14-13(17)11(9)8-10/h2,5-6,8H,1,3-4,7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLKRTFIEDVEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCNC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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